(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride chemical and physical properties
(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride chemical and physical properties
An In-Depth Technical Guide to (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride
Introduction
(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride is a chiral heterocyclic building block of significant interest in modern medicinal chemistry. Its structural uniqueness, combining a stereodefined tetrahydrofuran (THF) ring with a reactive hydrazine moiety, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The THF scaffold is a privileged structure in drug discovery, known to improve physicochemical properties such as solubility and metabolic stability, while the hydrazine group serves as a versatile handle for constructing nitrogen-containing heterocycles, most notably pyrazoles.[1]
This guide provides a comprehensive technical overview of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride, intended for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, provide a detailed and rationalized synthesis protocol, explore its primary applications in the development of novel therapeutics, and outline essential handling and storage procedures. The insights presented herein are grounded in established chemical principles and field-proven methodologies to ensure both scientific accuracy and practical utility.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is foundational to its effective application. This section details the identity, physical characteristics, and spectral signature of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride.
Identity and Structure
The compound is the hydrochloride salt of the (R)-enantiomer of 3-hydrazinyltetrahydrofuran. The presence of the chiral center at the C3 position of the THF ring is critical for its application in stereospecific drug synthesis.
| Property | Value | Source(s) |
| CAS Number | 1364632-31-4 | [2] |
| Molecular Formula | C₄H₁₁ClN₂O | [2] |
| Molecular Weight | 138.60 g/mol | [3] |
| IUPAC Name | [(3R)-oxolan-3-yl]hydrazine;hydrochloride | |
| Synonyms | (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride | [2] |
| Canonical SMILES | Cl.NN[C@@H]1CCOC1 | |
| InChI Key | KUFARIZPHSIGFQ-PGMHMLKASA-N | [2] |
Physical Properties
The physical state and solubility profile dictate the compound's handling, formulation, and reaction conditions. As a hydrochloride salt, it exhibits properties typical of a small organic amine salt.
| Property | Value/Description | Source(s) |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | Not consistently reported; expected to be >100 °C (decomposes) | N/A |
| Solubility | THF is miscible with water and many organic solvents like ethanol, acetone, and ethers.[5] As a hydrochloride salt, the compound is expected to have good solubility in water and alcohols (e.g., methanol, ethanol) and limited solubility in nonpolar aprotic solvents (e.g., hexanes, toluene). | [5][6] |
| Purity | Typically available at ≥97% purity | [2] |
Spectral Data
Spectral analysis is crucial for identity confirmation and quality control. Below are the expected characteristic signals based on the compound's structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a complex set of signals corresponding to the tetrahydrofuran ring protons and the hydrazine protons. In a solvent like DMSO-d₆, one would anticipate:
-
Broad signals for the -NH-NH₃⁺ protons, the chemical shift of which can be concentration and temperature-dependent.
-
A multiplet for the C3 methine proton (-CH-N).
-
A series of multiplets for the diastereotopic protons on C2, C4, and C5 of the THF ring, resulting from coupling to each other and to the C3 proton.[7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides a clear fingerprint of the carbon skeleton. Four distinct signals are expected:
-
A signal for the C3 carbon directly attached to the nitrogen atom.
-
Signals for the C2 and C5 carbons of the ether linkage, which may be non-equivalent.
-
A signal for the C4 carbon.
-
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum would show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to C₄H₁₀N₂O, which is approximately 103.08.
Synthesis and Manufacturing
The stereospecific synthesis of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride is a multi-step process that requires careful control of stereochemistry. The most common and scalable approach involves the conversion of a chiral precursor, (R)-3-hydroxytetrahydrofuran, into the target hydrazine derivative. A general strategy is outlined in patent literature, which we have adapted into a detailed, logical protocol.[8][9]
Overview of Synthetic Strategy
The core transformation involves converting the hydroxyl group of (R)-3-hydroxytetrahydrofuran into a hydrazine group. Direct substitution is not feasible; therefore, a common approach involves:
-
Activation of the Hydroxyl Group: Converting the -OH into a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate).
-
Nucleophilic Substitution: Reacting the activated intermediate with a protected hydrazine equivalent (e.g., di-tert-butyl hydrazinedicarboxylate) in an Sₙ2 reaction. This step inverts the stereocenter, so to obtain the (R)-product, one must start with an (S)-configured leaving group, which is typically formed from the (R)-alcohol without inverting the center.
-
Deprotection: Removal of the protecting groups (e.g., Boc groups) under acidic conditions, which simultaneously forms the hydrochloride salt.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical transformations for this class of compounds.[8][10]
Step 1: Mesylation of (R)-3-Hydroxytetrahydrofuran
-
Dissolve (R)-3-hydroxytetrahydrofuran (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA, ~1.5 eq) to the solution. This base acts as an acid scavenger.
-
Add methanesulfonyl chloride (MsCl, ~1.2 eq) dropwise, maintaining the temperature at 0 °C. The choice of a sulfonyl chloride is critical as it creates an excellent leaving group for the subsequent substitution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS for the consumption of the starting alcohol.
-
Upon completion, quench the reaction with cold water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
Step 2: Nucleophilic Substitution with Protected Hydrazine
-
In a separate flask under an inert atmosphere, prepare a solution of di-tert-butyl hydrazinedicarboxylate (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise at 0 °C. The base deprotonates the hydrazine derivative, forming a potent nucleophile.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of the crude (S)-tetrahydrofuran-3-yl mesylate (from Step 1) in DMF to the nucleophile solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The Sₙ2 reaction proceeds with inversion of stereochemistry, converting the (S)-mesylate to the (R)-hydrazine product.
-
Monitor the reaction for completion. Quench carefully with saturated aqueous ammonium chloride, and extract the product with ethyl acetate. Dry and concentrate the organic phase to yield the crude Boc-protected hydrazine intermediate.
Step 3: Deprotection and Salt Formation
-
Dissolve the crude protected intermediate from Step 2 in a suitable solvent like methanol or ethyl acetate.
-
Cool the solution to 0 °C.
-
Add a solution of concentrated hydrochloric acid (excess, ~5-10 eq) dropwise. This step serves the dual purpose of cleaving the acid-labile Boc groups and forming the desired hydrochloride salt.[8]
-
Stir the reaction for 2-4 hours at room temperature.
-
The product hydrochloride salt will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
The resulting solid can be triturated with a solvent like diethyl ether or MTBE to remove non-polar impurities and induce crystallization.
-
Collect the solid product by filtration, wash with cold ether, and dry under vacuum to afford (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride as a solid.
Applications in Drug Discovery
The primary value of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride lies in its role as a chiral building block for synthesizing high-value pharmaceutical targets.
Key Intermediate for PDE9 Inhibitors
This compound is a crucial intermediate in the synthesis of inhibitors for phosphodiesterase 9 (PDE9).[8] PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP). Inhibiting PDE9 increases cGMP levels, which can be a therapeutic strategy for treating cognitive disorders like Alzheimer's disease.[11]
The synthesis of these inhibitors often involves a condensation reaction between the hydrazine moiety of (3R)-(Tetrahydro-furan-3-yl)-hydrazine and a suitable carbonyl-containing precursor to form a pyrazole ring, which is a core component of many PDE9 inhibitors. The specific (R)-stereochemistry of the tetrahydrofuran group is often essential for achieving high potency and selectivity, as it correctly orients the substituent to fit into a specific pocket of the enzyme's active site.
The Value of the Chiral THF Motif
The tetrahydrofuran ring is more than just a linker. Its inclusion in a drug candidate can confer several advantageous properties:
-
Improved Solubility: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, which generally improves aqueous solubility compared to an analogous carbocyclic ring.[1]
-
Metabolic Stability: The THF ring is generally more resistant to metabolic oxidation than many other alkyl or aromatic groups.
-
Defined 3D Structure: The chiral nature of the C3-substituted THF ring provides a rigid, three-dimensional scaffold that can reduce the entropic penalty of binding to a target protein, potentially increasing binding affinity.
Handling, Storage, and Stability
Proper handling and storage are paramount to maintain the quality and ensure the safety of this reagent.
Safety Precautions
Based on available safety data sheets (SDS), the following precautions should be observed:
-
Hazards: The compound is classified as harmful if swallowed (H302). General precautions for handling hydrazine derivatives should be taken, as some can be toxic or irritant.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[2]
Storage Recommendations
To ensure long-term stability and purity, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated temperatures (2-8 °C).[4]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[4]
-
Container: Keep the container tightly sealed to prevent moisture uptake, as hydrochloride salts can be hygroscopic.[2]
Stability Profile
While specific stability data for this compound is limited, general chemical principles apply. As a hydrazine derivative, it may be sensitive to strong oxidizing agents. As a hydrochloride salt of an amine, it is stable under mildly acidic conditions but will be neutralized by strong bases to release the free hydrazine, which may be less stable. The tetrahydrofuran ring itself can be prone to peroxide formation over long periods of exposure to air and light, although this is less of a concern for the solid-state compound compared to the liquid solvent.[6]
Conclusion
(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride is a high-value, specialized chemical intermediate with critical applications in modern pharmaceutical research and development. Its well-defined stereochemistry and the favorable properties imparted by the tetrahydrofuran ring make it an indispensable building block for the synthesis of complex molecules, particularly a new class of PDE9 inhibitors for neurodegenerative diseases. A robust understanding of its properties, a well-rationalized synthetic pathway, and adherence to proper handling procedures are essential for its successful application in the laboratory and in scale-up operations.
References
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride - CAS:1364632-31-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride CAS#: 1364632-45-0 [m.chemicalbook.com]
- 4. Tetrahydrofuran - Sciencemadness Wiki [sciencemadness.org]
- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]
- 8. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 10. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design, synthesis, and biological evaluation of novel pyrimidinone derivatives as PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
